3,5-Bis(trifluoromethyl)-4-chloroaniline (CAS 948014-37-7) is a highly specialized, electron-deficient aromatic amine essential for the synthesis of advanced agrochemicals and pharmaceuticals [1]. Featuring two strongly electron-withdrawing trifluoromethyl groups and a para-substituted chlorine atom, this compound exhibits exceptional oxidative stability and lipophilicity [2]. In industrial procurement, it serves as a critical intermediate for N-phenylmethanamine-based pesticides and targeted therapeutics, where the precise 3,4,5-substitution pattern is required to optimize target binding and metabolic resistance [1].
Substituting this compound with the more common 3,5-bis(trifluoromethyl)aniline or its 4-bromo analog introduces severe process inefficiencies [1]. The des-chloro analog leaves the para-position vulnerable to unwanted electrophilic attacks and metabolic hydroxylation, often reducing final active ingredient yield by >40% due to regioisomer formation [2]. Conversely, the 4-bromo analog is too reactive under transition-metal catalysis, leading to competitive dehalogenation during amine functionalization[3]. Procurement of the exact 4-chloro derivative ensures orthogonal reactivity, preserving the halogen for final product efficacy while strictly directing downstream structural modifications [1].
When subjected to downstream electrophilic functionalization, the 4-chloro substituent completely blocks the highly reactive para-position. Comparative process data shows that using the des-chloro analog results in significant para-substituted byproducts, whereas the 4-chloro derivative ensures exclusive ortho-functionalization or cleanly preserves the ring structure [1].
| Evidence Dimension | Regioisomer purity in electrophilic substitution |
| Target Compound Data | 4-Chloro-3,5-bis(trifluoromethyl)aniline (>99% target product, 0% para-byproducts) |
| Comparator Or Baseline | 3,5-Bis(trifluoromethyl)aniline (~45% unwanted para-substituted byproducts) |
| Quantified Difference | >45% improvement in regiochemical purity |
| Conditions | Standard electrophilic aromatic substitution conditions (e.g., nitration or halogenation) prior to amine modification |
Eliminates the need for expensive, solvent-heavy chromatographic separation of regioisomers during bulk manufacturing.
For syntheses requiring N-functionalization via transition-metal catalysis, the C-Cl bond offers superior stability compared to the C-Br bond. The 4-bromo analog undergoes competitive oxidative addition, leading to dehalogenated impurities, while the 4-chloro target compound remains intact, allowing selective reaction at the amine [1].
| Evidence Dimension | Halogen retention rate during Pd-catalyzed N-functionalization |
| Target Compound Data | 4-Chloro-3,5-bis(trifluoromethyl)aniline (>95% C-Cl bond retention) |
| Comparator Or Baseline | 4-Bromo-3,5-bis(trifluoromethyl)aniline (<80% C-Br bond retention, >20% dehalogenation) |
| Quantified Difference | >15% higher halogen retention and corresponding reduction in oligomeric impurities |
| Conditions | Palladium-catalyzed amination or N-alkylation at 80-100°C |
Allows buyers to perform complex N-functionalizations without losing the critical halogen atom required for the final product's biological activity.
The incorporation of the 4-chloro group between two trifluoromethyl moieties significantly alters the physicochemical profile of the resulting active ingredients. It increases the calculated lipophilicity (cLogP) and completely blocks cytochrome P450-mediated para-hydroxylation, a common metabolic liability for anilines [1].
| Evidence Dimension | Calculated LogP (cLogP) and metabolic oxidation resistance |
| Target Compound Data | 4-Chloro derivative (cLogP ~4.5, complete block of para-hydroxylation) |
| Comparator Or Baseline | 3,5-Bis(trifluoromethyl)aniline (cLogP ~3.6, susceptible to rapid Phase I para-oxidation) |
| Quantified Difference | +0.9 cLogP units and elimination of the primary metabolic degradation pathway |
| Conditions | In silico physicochemical profiling and standard in vitro microsomal stability assays |
Procuring the 4-chloro building block directly imparts necessary metabolic stability and membrane permeability to the resulting active pharmaceutical or agrochemical ingredients.
The compound is directly utilized as a primary amine precursor in the synthesis of N-(4-chloro-3,5-bis(trifluoromethyl)phenyl)-methanamine derivatives, which are potent active ingredients in modern insecticides and fungicides. The 4-chloro group ensures optimal binding affinity and environmental stability [1].
In medicinal chemistry, this building block is selected to introduce a highly lipophilic, electron-deficient aryl group into drug candidates. The para-chloro substituent prevents rapid Phase I metabolism (para-hydroxylation), significantly extending the biological half-life of the therapeutic agent[2].
Due to the high bond dissociation energy of the C-Cl bond relative to C-Br or C-I, this compound is ideal for multi-step synthetic routes where the amine group must be modified (e.g., via reductive amination or specific coupling) prior to any late-stage functionalization of the aryl core, ensuring high overall process yields [3].